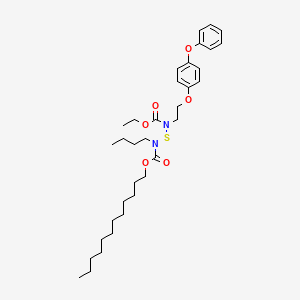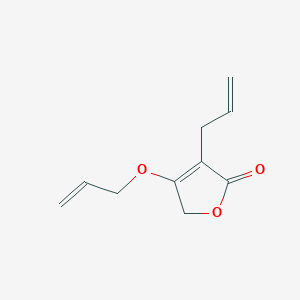
1,4-Benzenedicarboxylic acid, 2,5-bis(2-benzothiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenedicarboxylic acid, 2,5-bis(2-benzothiazolyl)- is a complex organic compound that features a benzene ring substituted with two carboxylic acid groups and two benzothiazolyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxylic acid, 2,5-bis(2-benzothiazolyl)- typically involves the reaction of terephthalic acid with 2-mercaptobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenedicarboxylic acid, 2,5-bis(2-benzothiazolyl)- can undergo various chemical reactions, including:
Oxidation: The benzothiazolyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Concentrated nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenedicarboxylic acid, 2,5-bis(2-benzothiazolyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1,4-Benzenedicarboxylic acid, 2,5-bis(2-benzothiazolyl)- involves its interaction with specific molecular targets. The benzothiazolyl groups can interact with various biological molecules, potentially inhibiting or modifying their activity. The carboxylic acid groups can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalic acid: 1,2-Benzenedicarboxylic acid.
Isophthalic acid: 1,3-Benzenedicarboxylic acid.
Terephthalic acid: 1,4-Benzenedicarboxylic acid.
Uniqueness
1,4-Benzenedicarboxylic acid, 2,5-bis(2-benzothiazolyl)- is unique due to the presence of benzothiazolyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s potential for use in fluorescent probes and advanced materials, setting it apart from other benzenedicarboxylic acids.
Eigenschaften
CAS-Nummer |
116967-65-8 |
|---|---|
Molekularformel |
C22H12N2O4S2 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
2,5-bis(1,3-benzothiazol-2-yl)terephthalic acid |
InChI |
InChI=1S/C22H12N2O4S2/c25-21(26)13-10-12(20-24-16-6-2-4-8-18(16)30-20)14(22(27)28)9-11(13)19-23-15-5-1-3-7-17(15)29-19/h1-10H,(H,25,26)(H,27,28) |
InChI-Schlüssel |
GVFSIISIKBYGEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3C(=O)O)C4=NC5=CC=CC=C5S4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14300481.png)
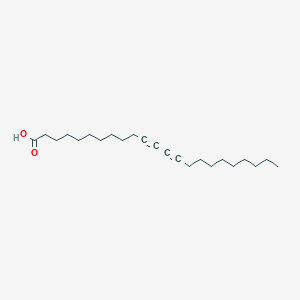
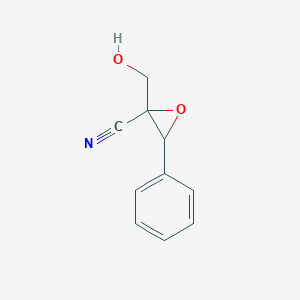
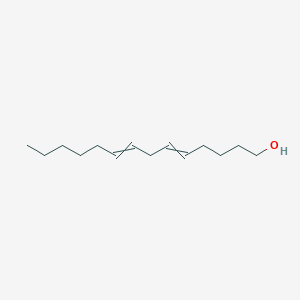
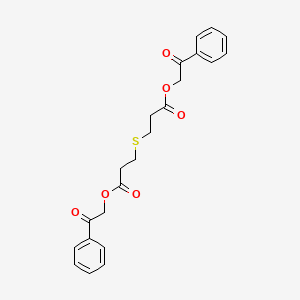
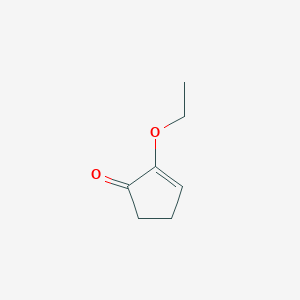
![N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide](/img/structure/B14300521.png)
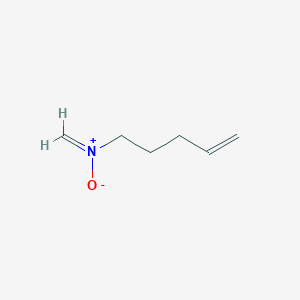

![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)

![1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride](/img/structure/B14300543.png)
